Vendor-Declared Purity Benchmarking for Procurement: Target Compound vs. In-Class Analogs
Among the commercially available 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid derivatives, the 8-ethyl-4-(3-methylbenzoyl) variant (CAS 1326814-35-0) is offered at 98% purity by Leyan, compared to 97% from CheMenu and 95% from CymitQuimica for the same compound . While closely related analogs such as 8-benzyl-4-(4-fluorobenzoyl) and 4-(3-nitrobenzoyl)-8-propyl derivatives are listed in databases without publicly disclosed purity tiers, the availability of multiple independently verified purity grades for the target compound provides procurement flexibility unmatched by less catalogued analogs .
| Evidence Dimension | Commercial purity and sourcing availability |
|---|---|
| Target Compound Data | 98% purity (Leyan, Product No. 1196830); 97% purity (CheMenu, CM207796); 95% purity (CymitQuimica, Ref. 10-F525702) |
| Comparator Or Baseline | Closest in-class analogs (e.g., 8-benzyl-4-(4-fluorobenzoyl) CAS 1214082-38-8; 4-(3-nitrobenzoyl)-8-propyl) lack publicly disclosed multi-vendor purity grades |
| Quantified Difference | Target compound: 95%–98% purity window verified across 3 independent suppliers vs. single-source or ungraded listings for comparators |
| Conditions | Vendor technical datasheets; QC specifications as of April 2026 |
Why This Matters
Procurement decisions in early drug discovery require confidence in compound identity and purity; multi-sourcing at known purity reduces the risk of batch-to-batch variability that can confound SAR interpretation.
